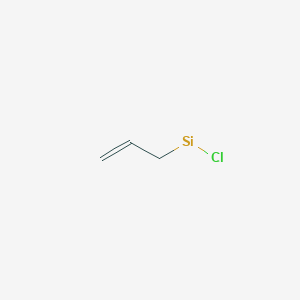

Allylchlorosilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Allylchlorosilane, also known as this compound, is a useful research compound. Its molecular formula is C3H5ClSi and its molecular weight is 104.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Allylchlorosilane as a Coupling Reagent

This compound is utilized as a coupling reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds through reactions such as cross-coupling and allylation. For instance, it has been effectively used in asymmetric allylation reactions of aldehydes, yielding high diastereoselectivities. A notable study demonstrated the use of chiral allylsilanes in reactions with chiral alpha-substituted aldehydes, producing 1,4-syn-products with good yields and selectivity .

Table 1: Asymmetric Allylation Reactions Using this compound

| Reaction Type | Substrate Type | Yield (%) | Selectivity |

|---|---|---|---|

| Asymmetric allylation | Chiral alpha-substituted aldehydes | Moderate | High diastereoselectivity |

| Cross-coupling with aryl halides | Aryl halides | High | Varies based on conditions |

Materials Science

Synthesis of Functionalized Silica

This compound serves as a precursor for synthesizing functionalized silica materials. Its ability to undergo hydrolysis and polycondensation enables the formation of organosilica hybrids. Research has shown that allyl groups can be hydrolyzed to form silanol groups under acidic or basic conditions, facilitating the creation of silica with tailored properties .

Case Study: Functional Organosilica Hybrids

In a study by Toyota Central R&D Labs, this compound was employed to create emissive periodic mesostructured organosilica films. The synthesis involved cross-coupling reactions that produced novel functional organic-bridged allylsilanes, which were then converted into organosilica hybrids with enhanced optical properties .

Surface Functionalization

Silica Gel Functionalization

This compound is also used for functionalizing silica gel surfaces. It acts as a synthetic equivalent to traditional alkoxysilanes, allowing for the attachment of various functional groups to silica supports. This application is particularly valuable in chromatography and catalysis, where modified surfaces can enhance selectivity and reactivity .

Safety and Handling Considerations

Due to its reactivity with water and moisture, producing toxic hydrogen chloride gas, handling this compound requires strict safety protocols. Laboratory environments must ensure proper ventilation and protective equipment to mitigate risks associated with its corrosive nature.

Análisis De Reacciones Químicas

Hydrosilylation Reactions

One of the primary reactions involving allylchlorosilane is hydrosilylation, where it reacts with unsaturated hydrocarbons in the presence of catalysts. Recent studies have demonstrated the effectiveness of rhodium(I) catalysts in facilitating the hydrosilylation of allyl chloride with trichlorosilane, yielding various silanes with high efficiency. For instance, a study reported yields exceeding 95% when using specific rhodium complexes under optimized conditions .

Alcoholysis

This compound can undergo alcoholysis, where it reacts with alcohols to form trialkoxysilanes. This reaction typically requires the presence of Lewis bases to promote the nucleophilic attack on the silicon atom. The resulting products are valuable as silane coupling agents in polymer chemistry and surface modification .

Substitution Reactions

The chlorosilane group in this compound is reactive towards nucleophiles, allowing for substitution reactions that can introduce various functional groups into the molecule. For example, this compound can react with amines or thiols to form corresponding amine- or thio-derivatives, expanding its utility in organic synthesis .

Dimerization and Polymerization

Under certain conditions, this compound can participate in dimerization or polymerization reactions. The formation of oligomers or polymers can occur through radical mechanisms or via catalytic pathways, leading to materials with enhanced mechanical properties and thermal stability.

Reaction Pathways

The mechanisms of reactions involving this compound often depend on the nature of the reactants and the conditions employed. For instance, in hydrosilylation reactions, the process typically proceeds through oxidative addition followed by reductive elimination at the metal center of the catalyst .

Kinetic Studies

Kinetic studies have shown that factors such as temperature, catalyst concentration, and substrate ratios significantly influence reaction rates and yields. For example, optimizing these parameters can shift reaction pathways towards more favorable products while minimizing by-products .

Characterization Data for Products

| Product | NMR (1H) | NMR (13C) | NMR (29Si) |

|---|---|---|---|

| Allyl Methyl Dichlorosilane | δ 0.76 (s, 3H), δ 5.04-5.11 (m, 2H) | δ 4.7, 29.0 | δ 28.1 |

| Trialkoxysilanes | δ varies | δ varies | δ varies |

Propiedades

Fórmula molecular |

C3H5ClSi |

|---|---|

Peso molecular |

104.61 g/mol |

InChI |

InChI=1S/C3H5ClSi/c1-2-3-5-4/h2H,1,3H2 |

Clave InChI |

QFQIZVUKNPVEPQ-UHFFFAOYSA-N |

SMILES canónico |

C=CC[Si]Cl |

Sinónimos |

allylchlorosilane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.